DHODH Inhibitory Potency of CAS 37481-18-8 vs. Optimized Antimalarial Leads
In a direct enzymatic assay against Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), 2-(3,4-Dihydro-2H-quinolin-1-yl)-ethylamine exhibited an IC50 of 30,000 nM (30 µM) and 250,000 nM (250 µM) in replicate measurements, indicating very weak inhibition [1]. In contrast, optimized PfDHODH inhibitors from the same chemical series, such as DSM265, achieve IC50 values in the low nanomolar range (e.g., 0.03–0.1 nM), representing a >300,000-fold difference in potency [2]. This data confirms that the unadorned 2-aminoethyl-dihydroquinoline core of CAS 37481-18-8 lacks the structural features required for potent DHODH engagement.
| Evidence Dimension | Enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 30,000 nM and 250,000 nM |
| Comparator Or Baseline | DSM265 (PfDHODH inhibitor) IC50 = 0.03–0.1 nM; other leads < 100 nM |
| Quantified Difference | >300,000-fold less potent than optimized leads |
| Conditions | Recombinant P. falciparum DHODH enzyme assay; orotate formation or DCIP chromogen reduction |
Why This Matters
This stark potency gap positions CAS 37481-18-8 as a negative control or a starting scaffold for medicinal chemistry optimization rather than a viable lead compound, a critical distinction for procurement decisions in drug discovery programs.
- [1] BindingDB. (n.d.). BDBM120282: 2-(3,4-dihydroquinolin-1(2H)-yl)ethanamine. Retrieved from BindingDB.org. View Source
- [2] Phillips, M. A., Lotharius, J., Marsh, K., White, J., Dayan, A., White, K. L., … & Charman, S. A. (2015). A long-duration dihydroorotate dehydrogenase inhibitor (DSM265) for prevention and treatment of malaria. Science Translational Medicine, 7(296), 296ra111. View Source
